molecular formula C25H29N3O4 B11415206 N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11415206
M. Wt: 435.5 g/mol
InChI Key: IYDYJHGLURTARZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]dec-3-ene core. The compound’s structure includes:

  • 3,4-Dimethoxyphenyl group: Attached via an acetamide linkage, this moiety contributes to electronic and steric properties.
  • Spirocyclic system: The 1,4-diazaspiro[4.5]dec-3-ene core combines two fused rings (4- and 5-membered), creating a rigid scaffold that influences conformational stability.
  • Substituents: An 8-methyl group and a 3-phenyl group on the spiro system further modulate steric and electronic interactions.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C25H29N3O4/c1-17-11-13-25(14-12-17)27-23(18-7-5-4-6-8-18)24(30)28(25)16-22(29)26-19-9-10-20(31-2)21(15-19)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29)

InChI Key

IYDYJHGLURTARZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves the inhibition of specific enzymes and pathways. For example, it inhibits PDE7, which plays a role in the regulation of inflammatory responses and cell proliferation . This inhibition leads to the arrest of cell growth and induction of apoptosis in neoplastic cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Parameters

The target compound is compared to analogs with modifications in:

  • Aromatic substituents (e.g., halogenation, methoxy positioning).
  • Spiro ring size (e.g., [4.4], [4.5], [4.6]).
  • Functional groups (e.g., oxo, methyl, phenyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Spiro Ring Size Key Features
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide (Target) C23H25N3O4* 407.47 3,4-dimethoxy [4.5] Methyl and phenyl on spiro core
N-(4-Bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide () C23H23BrFN3O2 472.3 4-bromo-2-fluoro [4.5] Increased lipophilicity due to halogens
N-(3,5-Dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide () C25H29N3O5 451.52 3,5-dimethoxy [4.5] Symmetric methoxy substitution
N-(3,4-Dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide () C23H25N3O4 407.47 3,4-dimethoxy [4.4] Smaller spiro ring alters conformation
N-(3-Chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide () C23H22ClFN3O2 438.90 3-chloro-4-fluoro [4.6] Larger spiro system enhances flexibility

*Molecular formula inferred from structural analogs in .

Impact of Structural Modifications

A. Aromatic Substituents
  • Methoxy Positioning : 3,4-Dimethoxy (target) vs. 3,5-dimethoxy () alters electronic effects. The 3,4-substitution may enhance π-π stacking due to asymmetry .
B. Spiro Ring Size
  • [4.5] vs.
  • [4.6] Systems (): Larger spiro rings allow greater rotational freedom, possibly improving binding to flexible targets .
C. Functional Groups
  • Methyl and Phenyl Groups : The 8-methyl and 3-phenyl groups on the spiro core (target compound) introduce steric bulk, which may limit off-target interactions.

Crystallographic and Conformational Insights

  • Dihedral Angles : In analogs like those in , dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular packing and hydrogen bonding. Similar variations are expected in the target compound .
  • Synthetic Methods : Coupling reagents like EDC () are commonly used for acetamide synthesis, suggesting shared synthetic pathways for the target and analogs .

Biological Activity

Chemical Structure and Properties

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. The presence of the dimethoxyphenyl group suggests potential interactions with various biological targets, particularly in the central nervous system.

Anticonvulsant Activity

Compounds with similar structures often exhibit anticonvulsant properties. For instance, derivatives of acetamides and spirocyclic compounds have been studied for their effects on sodium channels and their ability to modulate neuronal excitability. Research indicates that modifications in the phenyl ring can enhance anticonvulsant activity by affecting the binding affinity to sodium channels, thereby preventing excessive neuronal firing.

Antitumor Potential

Several studies have highlighted the anticancer potential of compounds featuring diazaspiro structures. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.

Anti-inflammatory Properties

Compounds similar to this compound have also been investigated for their anti-inflammatory effects. The presence of methoxy groups can enhance lipophilicity and cellular permeability, leading to improved bioactivity against inflammatory mediators.

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of acetamide derivatives is highly dependent on their structural features. For example:

  • Substituents on the aromatic ring : Electron-donating groups like methoxy enhance activity, while electron-withdrawing groups may reduce it.
  • Spirocyclic structure : The rigidity provided by the spiro structure can improve binding to biological targets.

In Vivo Studies

In animal models, compounds with similar scaffolds have demonstrated significant efficacy in reducing seizure frequency and severity in models of epilepsy. For instance, certain spirocyclic acetamides exhibited ED50 values comparable to established antiepileptic drugs.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticonvulsantN-benzyl 2-acetamido derivativesSignificant reduction in seizure activity
AntitumorSpirocyclic amidesInduction of apoptosis in cancer cells
Anti-inflammatoryMethoxy-substituted phenyl compoundsInhibition of pro-inflammatory cytokines

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